N-(4-bromo-2-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide
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Description
The compound “N-(4-bromo-2-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one nitrogen and one sulfur atom. It also has a carboxamide group attached to the thiazepane ring and a bromo-fluorophenyl group attached to the nitrogen of the carboxamide .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and fluorine atoms on the phenyl ring could potentially influence the overall shape and reactivity of the molecule due to their electronegativity and size .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromine atom on the phenyl ring could potentially be replaced in a substitution reaction. The carboxamide group might be involved in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar phenyl ring .Mechanism of Action
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O2S/c13-7-1-2-9(8(14)5-7)16-12(18)10-6-19-4-3-11(17)15-10/h1-2,5,10H,3-4,6H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPDFKFXLOSVSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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